1,2-Dioleoyl-rac-glycerol

Description

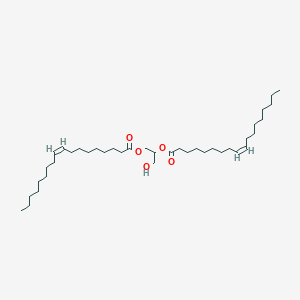

Structure

2D Structure

Properties

IUPAC Name |

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892088 | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-61-7 | |

| Record name | (±)-1,2-Diolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 1,2 Dioleoyl Rac Glycerol

Central Role as an Intermediate in Glycerolipid Synthesis

1,2-Dioleoyl-rac-glycerol, a diacylglycerol (DAG) containing oleic acid at the sn-1 and sn-2 positions, is a pivotal intermediate in the metabolism of glycerolipids. bertin-bioreagent.combiomol.com It serves as a branch point in the synthesis of two major classes of lipids: triglycerides (also known as triacylglycerols or TAGs) and phospholipids (B1166683). The metabolic fate of this compound is crucial for energy storage, membrane structure, and cellular signaling.

Triglycerides are the primary form of energy storage in eukaryotes. The main pathway for their synthesis is the glycerol (B35011) phosphate (B84403) pathway, which involves the sequential acylation of a glycerol backbone. nih.gov this compound is the immediate precursor for the final step in triglyceride synthesis. ontosight.ainih.gov This reaction is catalyzed by diacylglycerol acyltransferases (DGATs), which transfer a third fatty acyl-CoA to the vacant sn-3 position of the diacylglycerol molecule. nih.govnih.gov

The resulting triglyceride can have various fatty acid compositions depending on the acyl-CoA available. For instance, the acylation of this compound can lead to the formation of triglycerides such as:

1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) lgcstandards.com

1,2-dioleoyl-3-stearoyl-rac-glycerol (B142905)

1,2-dioleoyl-3-arachidonoyl-rac-glycerol medchemexpress.com

1,2-dioleoyl-3-rac-linoleoyl glycerol researchgate.net

The activity and substrate specificity of DGAT enzymes are key determinants of the final composition of the synthesized triglycerides. nih.gov

In addition to its role in neutral lipid synthesis, this compound is a crucial precursor for the synthesis of several major phospholipids, which are essential components of cellular membranes. This conversion is a key step in diverting diacylglycerol from triglyceride synthesis towards membrane lipid production. nih.gov

One of the primary pathways involves the synthesis of phosphatidylcholine, often initiated by the reaction of this compound with CDP-choline, catalyzed by choline (B1196258) phosphotransferase. Another significant pathway is its conversion to phosphatidic acid through phosphorylation, which can then be used to synthesize other phospholipids. nih.gov For example, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) is a synthetic phospholipid that can be formed from a 1,2-dioleoyl-sn-glycerol (B52968) backbone. nih.govpubcompare.ai The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) are notable examples of its role in phospholipid production. pubcompare.ai

Enzymatic Regulation of this compound Metabolism

The metabolic channeling of this compound is tightly regulated by a variety of lipid kinases and acyltransferases. These enzymes exhibit specificities for both the acyl chains and the stereochemistry of the diacylglycerol molecule, thereby controlling the balance between triglyceride and phospholipid synthesis.

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerols to produce phosphatidic acid. researchgate.net This reaction is not only a key step in phospholipid synthesis but also plays a role in signal transduction by attenuating diacylglycerol-mediated signaling. This compound serves as a substrate for DAG kinases. bertin-bioreagent.combiomol.comcaymanchem.com

Different DGK isoforms exhibit varying degrees of substrate specificity. For example, DGKε is known for its preference for diacylglycerols containing an arachidonoyl chain at the sn-2 position, but it also acts on other diacylglycerol species. researchgate.net Studies have shown that some DGKs can phosphorylate 1,2-dioleoylglycerol. genecards.org The chirality of the substrate can also influence the activity of diacylglycerol kinases. caymanchem.com

This compound is also a substrate for multisubstrate lipid kinases (MuLK). bertin-bioreagent.combiomol.comcaymanchem.com These enzymes are capable of phosphorylating a broader range of lipid substrates. The phosphorylation of this compound by these kinases contributes to the pool of phosphatidic acid, further linking it to various metabolic and signaling pathways. The acylglycerol kinase (AGK) is an example of a multisubstrate kinase that can phosphorylate monoacylglycerols and diacylglycerols, including 1,2-dioleoylglycerol. genecards.org

Diacylglycerol acyltransferases (DGATs) catalyze the final committed step in triglyceride synthesis. nih.govresearchgate.net The substrate preference of these enzymes is a critical factor in determining the fatty acid composition of the resulting triglycerides.

Studies on DGATs from various sources have revealed different specificities. For instance, DGATs from Vernonia galamensis and Stokesia laevis, which naturally produce vernolic acid, show a preference for vernolic acid-containing substrates over those with oleic acid. nih.gov In contrast, type 1 DGATs from Brassica napus preferentially incorporate oleic acid into triglycerides when presented with 1,2-dioleoyl-sn-glycerol as a substrate. oup.com Research on soybean DGAT indicated higher activity with oleoyl-CoA and 1,2-dioleoyl-sn-glycerol. nih.gov The stereochemistry of the diacylglycerol substrate also impacts DGAT activity, with some studies showing higher activity with rac-1,2-diacylglycerols compared to their sn-1,2-enantiomers. nih.gov

Interactive Data Table: Enzyme Specificity for Diacylglycerol Substrates

| Enzyme Family | Specific Enzyme/Source | Preferred Substrate(s) | Research Finding |

| Diacylglycerol Kinase (DGK) | DGKε | 1-stearoyl-2-arachidonoyl-glycerol | Shows specificity for the acyl chain at the sn-2 position. researchgate.net |

| Diacylglycerol Acyltransferase (DGAT) | Vernonia galamensis | Vernoloyl-CoA and 1,2-divernoloyl-sn-glycerol | Prefers substrates containing vernolic acid. nih.gov |

| Diacylglycerol Acyltransferase (DGAT) | Soybean | Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol | More active with oleoyl-containing substrates. nih.gov |

| Diacylglycerol Acyltransferase (DGAT) | Brassica napus DGAT1 | Oleoyl-CoA with 1,2-dioleoyl-sn-glycerol | Shows strong preference for incorporating oleic acid. oup.com |

Hydrolysis by Specific Lipases (e.g., Lipoprotein Lipase (B570770), Hepatic Triacylglycerol Lipases)

The breakdown of diacylglycerols, including this compound, is catalyzed by a class of enzymes known as lipases. This hydrolysis releases fatty acids and a monoacylglycerol, which can be further broken down. Key lipases involved in this process include lipoprotein lipase and hepatic triacylglycerol lipase, which act primarily on lipids in circulation, and hormone-sensitive lipase, which is crucial for intracellular lipid mobilization.

Lipoprotein Lipase (LPL): This enzyme is located on the luminal surface of endothelial cells lining the capillaries of tissues such as adipose tissue, heart, and skeletal muscle. aocs.org Its primary function is to hydrolyze triacylglycerols and diacylglycerols present in circulating lipoprotein particles like chylomicrons and very-low-density lipoproteins (VLDL). aocs.orgaocs.org LPL action releases fatty acids, which are then taken up by the surrounding tissues for energy or storage. aocs.org Studies have shown that LPL demonstrates a preference for hydrolyzing the ester bond at the sn-1 position of diacylglycerols. nih.gov This action is a critical step in the processing of dietary and liver-synthesized fats, making their components available to peripheral tissues. aocs.org

Hepatic Triacylglycerol Lipase (HTGL): Synthesized in hepatocytes, this lipase is also found on the endothelial surface, primarily in the liver. aocs.org HTGL is involved in the remodeling of lipoproteins, particularly in the conversion of intermediate-density lipoproteins (IDL) to low-density lipoproteins (LDL) and the metabolism of high-density lipoproteins (HDL). aocs.org Research indicates that diacylglycerol is the preferred substrate for HTGL within HDL particles. nih.gov The presence and concentration of diacylglycerol in HDL can regulate the hydrolysis of other lipids like phospholipids and triacylglycerols by HTGL. nih.gov Specifically, in HDL3 particles, nearly half of the fatty acids liberated by HTGL originate from diolein (a diacylglycerol). nih.gov

Metabolic Fates and Turnover in Cellular Compartments

Once formed or taken up by a cell, this compound stands at a metabolic crossroads, where it can be directed into several key pathways depending on the cell's energy status and needs. nih.govnih.gov This regulation occurs across different cellular compartments, ensuring lipid homeostasis. elifesciences.orgoup.com

The primary metabolic fates of 1,2-diacylglycerol are:

Conversion to Triacylglycerol (TAG): In the endoplasmic reticulum (ER), 1,2-diacylglycerol can be acylated at the free sn-3 position by the enzyme Acyl-CoA:diacylglycerol acyltransferase (DGAT). aocs.orgportlandpress.commdpi.com This reaction forms triacylglycerol, the main form of energy storage in eukaryotes, which is subsequently stored in cytosolic lipid droplets. aocs.orgportlandpress.com This pathway is a crucial part of both the de novo synthesis of TAG and the re-esterification of fatty acids. aocs.org

Phosphorylation to Phosphatidic Acid (PA): 1,2-diacylglycerol can be phosphorylated by the enzyme diacylglycerol kinase (DGK) to produce phosphatidic acid (PA). mdpi.comwikipedia.orguniprot.org This conversion is significant as it terminates DAG-mediated signaling while initiating PA-dependent signaling pathways. mdpi.comwikipedia.org DGK enzymes are found in various cellular compartments, including the plasma membrane, ER, Golgi, and nucleus, allowing for localized regulation of DAG and PA pools. nih.govmdpi.com

Precursor for Phospholipid Synthesis: Phosphatidic acid, generated from the phosphorylation of DAG, is a key intermediate in the de novo synthesis of major membrane glycerophospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govmdpi.com Additionally, in some pathways, DAG itself can be directly converted to PC or PE. This highlights the role of 1,2-diacylglycerol as a central building block for cellular membranes. nih.gov

The turnover of 1,2-diacylglycerol is a dynamic process. Studies using radiolabeled diacylglycerols show they are rapidly taken up by cells and their metabolites appear in cellular phospholipids and triacylglycerols in a time-dependent manner. The cellular levels of DAG are tightly controlled through the balance of its synthesis and catabolism, as dysregulation can impact cell signaling and contribute to metabolic diseases. elifesciences.orgnih.gov This turnover occurs in distinct cellular locations, with de novo synthesis primarily in the ER, while signaling-related generation can happen at the plasma membrane or Golgi apparatus. oup.com

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Abbreviation | Cellular Location | Function | Resulting Product | Citations |

|---|---|---|---|---|---|

| Lipoprotein Lipase | LPL | Endothelial Surface | Hydrolysis of diacylglycerol in lipoproteins | Monoacylglycerol, Fatty Acids | aocs.orgnih.gov |

| Hepatic Triacylglycerol Lipase | HTGL | Endothelial Surface (Liver) | Hydrolysis of diacylglycerol in lipoproteins (HDL, IDL) | Monoacylglycerol, Fatty Acids | aocs.orgnih.gov |

| Acyl-CoA:diacylglycerol acyltransferase | DGAT | Endoplasmic Reticulum | Acylation of diacylglycerol | Triacylglycerol (TAG) | aocs.orgportlandpress.commdpi.com |

| Diacylglycerol Kinase | DGK | Plasma Membrane, ER, Golgi, Nucleus | Phosphorylation of diacylglycerol | Phosphatidic Acid (PA) | nih.govmdpi.comwikipedia.org |

Table 2: Metabolic Fates of this compound in Cellular Compartments

| Cellular Compartment | Metabolic Process | Key Enzymes | Outcome | Citations |

|---|---|---|---|---|

| Endoplasmic Reticulum (ER) | Triacylglycerol Synthesis | DGAT | Energy storage, Lipid droplet formation | oup.comaocs.orgportlandpress.com |

| Endoplasmic Reticulum (ER) | Phospholipid Synthesis | DGK (leading to PA) and subsequent enzymes | Membrane biogenesis | oup.commdpi.com |

| Plasma Membrane | Signal Transduction | DGK | Attenuation of DAG signaling, generation of PA signal | nih.govmdpi.com |

| Cytosol / Lipid Droplets | Triacylglycerol Storage | - | Reservoir of energy and fatty acids | aocs.orgportlandpress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dioleoylglycerol |

| Diolein |

| Fatty Acids |

| Glycerol |

| Monoacylglycerol |

| Oleic Acid |

| Phosphatidic Acid |

| Phosphatidylcholine |

| Phosphatidylethanolamine |

Cellular and Molecular Functions of 1,2 Dioleoyl Rac Glycerol

Fundamental Role as a Second Messenger in Signal Transduction

1,2-Dioleoyl-rac-glycerol, a specific diacylglycerol (DAG), is a pivotal second messenger in cellular signaling. fiveable.me Second messengers are intracellular molecules that relay signals received from cell-surface receptors to effector proteins within the cell. The generation of DAG occurs at the plasma membrane through the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). fiveable.meyoutube.com This reaction also produces inositol (B14025) 1,4,5-trisphosphate (IP3), another important second messenger. fiveable.meyoutube.com

Once produced, this compound remains within the cell membrane, where it executes its primary function: the activation of Protein Kinase C (PKC). creative-proteomics.comcaymanchem.comglpbio.com It effectively binds to the C1 domain of conventional PKC isoforms. caymanchem.comglpbio.combertin-bioreagent.com This binding, often facilitated by an initial increase in intracellular calcium concentration triggered by IP3, causes PKC to translocate to the cell membrane. youtube.comnih.gov At the membrane, the interaction with this compound induces a conformational change in PKC, leading to its activation. creative-proteomics.comnih.gov

Activated PKC is a serine/threonine kinase that phosphorylates a wide array of target proteins, thereby propagating the signal cascade to regulate numerous cellular processes. creative-proteomics.comnih.gov These processes include cell proliferation, differentiation, apoptosis, and gene expression. fiveable.meslideshare.net The signaling is terminated when DAG is phosphorylated by DAG kinases to form phosphatidic acid, which is no longer capable of activating PKC. youtube.comslideshare.netmdpi.com This tightly regulated activation and termination allows for precise control over cellular responses to external stimuli.

The activation of PKC by DAG is highly specific, requiring both carbonyl moieties of the oxygen esters and the 3-hydroxyl group of the glycerol (B35011) backbone for maximal activity. nih.gov This specificity ensures that signaling is tightly controlled and only initiated by the correct molecular messenger. The DAG/PKC signaling pathway is a central axis in cellular communication, and this compound is a key molecule in this process. mdpi.com

Interactive Table 1: Key Proteins in the this compound Signaling Pathway

| Protein | Role in Pathway | Function |

|---|---|---|

| Phospholipase C (PLC) | Initiator | Cleaves PIP2 to generate this compound and IP3. fiveable.meyoutube.com |

| This compound | Second Messenger | Activates Protein Kinase C (PKC) at the cell membrane. creative-proteomics.comcaymanchem.com |

| Protein Kinase C (PKC) | Effector | Phosphorylates target proteins to elicit cellular responses. creative-proteomics.comnih.gov |

Contribution to Cellular Membrane Structure and Dynamic Properties

As a lipid molecule, this compound is not only a signaling molecule but also a constituent of cellular membranes that can influence their physical and dynamic properties. nih.gov Although a minor component, its presence can potently regulate the biophysical characteristics of the lipid bilayer. nih.gov

The hydrophobic nature of this compound affects membrane fluidity and curvature. creative-proteomics.com The two unsaturated oleoyl (B10858665) chains contribute to a "kinked" structure, which can increase the fluidity of the membrane by disrupting the tight packing of adjacent phospholipid acyl chains. wikipedia.org This modulation of fluidity is crucial for the function of membrane-embedded proteins and for processes like lateral diffusion of receptors and enzymes. wikipedia.orgnih.gov

Furthermore, diacylglycerols like this compound are known to induce negative curvature stress in membranes. nih.gov This property is critical for various cellular processes that involve membrane rearrangement, such as vesicle budding, endocytosis, exocytosis, and membrane fusion. creative-proteomics.comacs.org By altering the local membrane structure, this compound can facilitate the formation of highly curved intermediates necessary for these dynamic events. nih.govrheinstaedter.de When incorporated into phospholipid bilayers, DAG molecules are positioned deeper within the hydrophobic core compared to adjacent phospholipids (B1166683) and can increase the separation between phospholipid headgroups. nih.gov

Research has shown that diacylglycerols can mix nonideally with phospholipids, potentially leading to the formation of DAG-rich domains within the membrane, even in a fluid state. nih.gov This lateral segregation can influence the localization and function of membrane proteins and create platforms for signaling events. mdpi.com The ability of this compound to alter membrane order, promote the formation of non-lamellar phases, and induce morphological changes highlights its significant role in maintaining the structural integrity and dynamic nature of cellular membranes. acs.orgnih.gov

Interactive Table 2: Biophysical Effects of this compound on Membranes

| Property | Effect of this compound | Cellular Implication |

|---|---|---|

| Membrane Fluidity | Increases fluidity creative-proteomics.comwikipedia.org | Affects protein diffusion and function. wikipedia.org |

| Membrane Curvature | Induces negative curvature stress nih.gov | Facilitates membrane fusion, budding, and fission. creative-proteomics.comacs.org |

| Lipid Packing | Disrupts tight packing of phospholipids wikipedia.org | Contributes to increased membrane fluidity. |

Modulation of Intracellular Calcium Homeostasis

This compound plays a significant role in modulating intracellular calcium (Ca²⁺) homeostasis, often in concert with its parallel signaling product, IP3. While IP3 triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, DAG's role is more complex, involving the regulation of Ca²⁺ influx across the plasma membrane. fiveable.memdpi.com

Studies have demonstrated that this compound can directly influence Ca²⁺ entry. For instance, it has been shown to increase Ca²⁺ influx in myotubes. medchemexpress.com This effect can be significant; one study noted that a 50 μM concentration of (±)-1,2-Diolein for 5 minutes caused a significant increase in Ca²⁺ influx. medchemexpress.com This suggests a mechanism where DAG, generated in the plasma membrane, can directly or indirectly activate calcium channels.

Interestingly, the DAG-mediated Ca²⁺ influx can occur independently of PKC activation. nih.gov Research in T-lymphocytes has shown that DAG can stimulate Ca²⁺ entry even when PKC is inhibited, suggesting a novel signaling mechanism. nih.gov This indicates that DAG may directly interact with and modulate the activity of certain plasma membrane Ca²⁺ channels.

Furthermore, this compound is a key factor in calcium-induced membrane fusion. nih.gov At sufficient concentrations (20 mol% or higher), it promotes the fusion of phospholipid vesicles in the presence of Ca²⁺. nih.gov This process is fundamental to many physiological events, including neurotransmitter release and hormone secretion, where a rise in intracellular Ca²⁺ triggers the fusion of secretory vesicles with the plasma membrane. The presence of this compound in the membrane can lower the energy barrier for fusion to occur, working synergistically with calcium ions. nih.gov This dual role in both promoting Ca²⁺ influx and facilitating Ca²⁺-dependent fusion underscores its critical function in cellular processes that are tightly regulated by calcium signaling. pnas.org

Interactions with Key Signaling Pathways and Protein Kinases

Activation of Protein Kinase C (PKC) Isoforms

PKC represents a family of serine/threonine kinases that are central to signal transduction. The activation of these kinases is a highly regulated process, and 1,2-Dioleoyl-rac-glycerol is a key player in the activation of conventional and novel PKC isoforms. nih.gov

The activation of conventional PKC (cPKC) isoforms is a multi-step process that involves both calcium ions and diacylglycerol. In their inactive state, PKC isoforms reside in the cytosol. Upon cellular stimulation that leads to the hydrolysis of membrane phospholipids (B1166683), DAG, such as this compound, is generated within the plasma membrane.

The regulatory region of conventional and novel PKC isoforms contains two C1 domains, designated C1A and C1B, which serve as the binding sites for DAG and phorbol esters. nih.gov The binding of this compound to the C1 domain induces a conformational change in the PKC enzyme. This change facilitates the enzyme's translocation from the cytosol to the cell membrane. ucsd.edu This membrane association is a critical step, as it positions the kinase in proximity to its substrates and leads to the removal of an autoinhibitory pseudosubstrate from the enzyme's active site, resulting in its activation.

The C1A and C1B domains of different PKC isoforms exhibit varying affinities for DAG, which contributes to the differential activation mechanisms among the isoforms. nih.gov

Different molecular species of diacylglycerol can elicit varied responses from specific PKC isoforms. This compound is known to effectively bind the C1 domain to activate conventional PKC forms. caymanchem.com

One such conventional isoform, PKCγ, demonstrates a high sensitivity to diacylglycerol. Studies have shown that both the C1A and C1B domains of PKCγ possess comparably high affinities for DAG. nih.gov This characteristic is crucial for the DAG-induced activation of PKCγ. nih.gov In experimental settings, 1,2-dioleoyl-sn-glycerol (B52968) (18:1/18:1-DG) has been used to study the activation of various PKC isoforms. nih.gov While some isoforms show a preference for DAG species with different fatty acid compositions, PKCγ is readily activated by this compound. nih.gov

Table 1: Affinity of PKCγ C1 Domains for Diacylglycerol (DAG)

| C1 Domain | Affinity for DAG | Role in Activation |

|---|---|---|

| C1A | High nih.gov | Involved in DAG-induced activation nih.gov |

Downstream Cellular Responses Mediated by PKC Activation

Once activated by this compound, PKC isoforms phosphorylate a wide range of downstream target proteins, thereby modulating numerous cellular processes. These processes are fundamental to cellular homeostasis and include the regulation of cell growth, the control of cell differentiation, and the influence on apoptotic processes. nih.gov

The activation of PKC has a significant impact on cell cycle regulation and proliferation. frontiersin.org The specific outcome of PKC activation on cell growth can be isoform and cell-type dependent. For instance, in some contexts, PKC activation is associated with the promotion of cell division and proliferation. frontiersin.org Conversely, in other cell types, such as certain cancer cell lines, PKC activation can lead to an inhibition of cell proliferation. The intricate role of PKC in cell growth is highlighted by its ability to influence the expression of key cell cycle regulators. frontiersin.org

PKC signaling pathways are instrumental in directing the differentiation of stem and precursor cells into more specialized cell types. nih.gov The activation of PKC can trigger cellular reprogramming and drive a differentiation program. nih.gov This has been observed in various cell models, including oligodendroglial precursor cells, where PKC activation promotes gliogenesis. nih.gov Furthermore, PKC activation has been implicated in neuronal differentiation, where it can influence neurite outgrowth. nih.gov The specific PKC isoforms involved and their downstream targets can vary depending on the cell lineage and the differentiation cues present.

The PKC signaling pathway is also a key regulator of apoptosis, or programmed cell death. The activation of specific PKC isoforms can either promote or inhibit apoptosis, depending on the cellular context and the specific isoform involved. mdpi.com For example, the activation and subsequent accumulation of PKCδ in the mitochondria has been linked to the induction of apoptosis in various cell types. mdpi.com Conversely, other isoforms, such as PKCε, have been associated with cell survival and protection from apoptosis. mdpi.com The activation of the JNK signaling cascade, which can be influenced by PKC, is one of the mechanisms through which PKC can mediate its effects on apoptosis. mdpi.com

Interactions with Other Lipid-Mediated Signaling Axes

The signaling functions of this compound are not executed in isolation but are part of a complex and interconnected network of lipid-mediated signaling pathways. The cellular response to various stimuli is often determined by the balance and crosstalk between different bioactive lipids. This section explores the intricate interactions between this compound signaling and other key lipid-mediated signaling axes, particularly the sphingolipid and lysophospholipid pathways.

A significant area of interaction lies between the signaling pathways of glycerolipids, such as diacylglycerol (DAG), and sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate cdnsciencepub.comcdnsciencepub.com. This crosstalk is crucial for regulating fundamental cellular processes like cell division, apoptosis, and vesicle movement cdnsciencepub.comcdnsciencepub.com.

One of the key points of intersection is the regulation of phospholipase D (PLD), an enzyme that produces phosphatidate, a precursor for DAG cdnsciencepub.comcdnsciencepub.com. While mitogenic lipids like sphingosine and sphingosine-1-phosphate can stimulate PLD activity, thereby promoting the generation of DAG, ceramide acts as an inhibitor cdnsciencepub.comcdnsciencepub.com. Ceramide exerts its inhibitory effect by preventing the interaction of PLD with G-proteins such as ARF and Rho, which are essential for its activation cdnsciencepub.comcdnsciencepub.com. This antagonistic relationship between ceramide and DAG precursors highlights a critical regulatory node in cell signaling.

Furthermore, the interplay extends to the metabolic enzymes that control the levels of these bioactive lipids. For instance, sphingosine has been shown to inhibit phosphatidate phosphohydrolase, an enzyme that can be stimulated by ceramides and is responsible for the degradation of phosphatidate and lysophosphatidate, among other lipid phosphates cdnsciencepub.comcdnsciencepub.com. This mutual competition and regulation at the enzymatic level further underscore the interconnectedness of these signaling pathways cdnsciencepub.com.

The balance between DAG and ceramide signaling is also implicated in metabolic regulation, particularly in the context of insulin resistance nih.gov. Both diacylglycerols and ceramides have been identified as potential mediators of hepatic insulin resistance nih.govresearchgate.net. Increased levels of sn-1,2-diacylglycerol can activate protein kinase C ε (PKCε), which in turn impairs insulin signaling nih.gov. Concurrently, elevated ceramide levels are also associated with insulin resistance, although the precise mechanisms are still being fully elucidated nih.govresearchgate.net.

The structural similarity between DAG and ceramide has led to suggestions of competitive interactions at the level of protein binding domains. For example, the C1 domain of protein kinase C (PKC), a primary target for DAG, has been proposed to be a potential binding site for ceramide as well, given their structural resemblance nih.gov.

Lysophosphatidic acid (LPA) represents another class of signaling lipids that interacts with the DAG pathway. Both phosphatidate and lysophosphatidate can stimulate mitogenic pathways, partly through the activation of tyrosine kinases and the Ras-Raf-mitogen-activated protein kinase (MAPK) pathway cdnsciencepub.comcdnsciencepub.com. As a product of phosphatidate, which is a precursor to DAG, the signaling activities of LPA are inherently linked to the metabolic flux of the glycerolipid pathway.

The intricate crosstalk between these lipid signaling axes is summarized in the table below, providing an overview of the key molecular interactions and their functional consequences.

| Interacting Lipid | Effect on this compound Signaling Pathway | Key Molecular Mechanisms | Functional Outcome |

| Ceramide | Inhibition | Inhibits phospholipase D (PLD) activation by preventing its interaction with ARF and Rho G-proteins. cdnsciencepub.comcdnsciencepub.com | Decreased production of phosphatidate, a precursor to DAG, leading to attenuated DAG signaling. |

| Sphingosine | Potentiation / Modulation | Inhibits phosphatidate phosphohydrolase, preventing the degradation of phosphatidate. cdnsciencepub.comcdnsciencepub.com Can also be metabolized to sphingosine-1-phosphate, which stimulates PLD. cdnsciencepub.comcdnsciencepub.com | Increased availability of phosphatidate for DAG synthesis, potentially enhancing DAG signaling. |

| Sphingosine-1-Phosphate | Potentiation | Stimulates phospholipase D (PLD) activity. cdnsciencepub.comcdnsciencepub.com | Increased production of phosphatidate, leading to enhanced DAG synthesis and signaling. |

| Lysophosphatidic Acid (LPA) | Synergistic/Parallel Signaling | Shares a common precursor (phosphatidate) with DAG. cdnsciencepub.comcdnsciencepub.com Both lipids can activate mitogenic pathways. cdnsciencepub.com | Coordinated regulation of cell proliferation and other cellular responses. |

Role in Specific Cellular Processes and Organelle Dynamics

Regulation of Myotube Calcium Ion Influx

Research has demonstrated that 1,2-Dioleoyl-rac-glycerol is implicated in the regulation of calcium ion (Ca²⁺) influx in myotubes. Specifically, the application of this compound at a concentration of 50 μM for 5 minutes has been shown to significantly increase Ca²⁺ influx in these muscle cells medchemexpress.com. Diacylglycerols, in general, are known to be second messengers that can influence the activity of various ion channels. nih.govnih.gov. In smooth muscle cells, for instance, synthetic diacylglycerol analogs have been shown to increase high-threshold, voltage-activated Ca²⁺ currents, an effect that is believed to be mediated by the activation of Protein Kinase C (PKC) nih.gov. While the precise mechanism in myotubes is a subject of ongoing research, the evidence points to this compound as a key modulator of calcium signaling, which is critical for muscle function.

Induction of Protein Kinase C Activity in Myoblast Cells

This compound is a well-established activator of conventional and novel isoforms of Protein Kinase C (PKC) glpbio.comcaymanchem.combiomol.com. It functions by binding to the C1 domain present in these enzymes, initiating a cascade of downstream signaling events glpbio.comcaymanchem.combiomol.com. In the context of myoblast cells, treatment with 50 μM of this compound for 5 minutes has been observed to induce PKC activity medchemexpress.com. The activation of PKC is a critical step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis nih.gov. In myoblasts, the activation of specific PKC isoforms is involved in the complex process of differentiation into mature muscle fibers nih.gov. Therefore, this compound acts as a crucial signaling molecule that helps to orchestrate the developmental program of muscle cells through its interaction with the PKC family of enzymes.

Interactive Data Table: Effect of this compound on Myotube and Myoblast Cells

| Parameter | Cell Type | Compound | Concentration | Duration | Observed Effect |

| Calcium Ion Influx | Myotube | This compound | 50 μM | 5 min | Significant Increase |

| Protein Kinase C Activity | Myoblast | This compound | 50 μM | 5 min | Induced Activity |

Participation in Lipid Droplet Biogenesis and Dynamics

Lipid droplets are cellular organelles essential for the storage of neutral lipids, such as triacylglycerols (TAGs), and play a central role in energy homeostasis nih.gov. The biogenesis of these dynamic structures is a complex process that originates at the endoplasmic reticulum (ER). This compound, as a diacylglycerol, is a direct precursor in the synthesis of TAGs. The final step in TAG synthesis involves the acylation of DAG by diacylglycerol acyltransferases (DGATs). These newly synthesized TAGs accumulate between the leaflets of the ER membrane, leading to the formation and budding of a nascent lipid droplet into the cytoplasm.

The formation of lipid droplets is regulated by a family of evolutionarily conserved ER-resident transmembrane proteins known as Fat Storage-Inducing Transmembrane proteins, specifically FIT1 and FIT2. These proteins are crucial for partitioning newly synthesized TAGs into cytosolic lipid droplets. Research has shown a direct physical interaction between diacylglycerol and these proteins. Specifically, in vitro biochemical studies have demonstrated that purified FIT2 can directly bind to radiolabeled dioleoyl-rac-glycerol ([³H]-DAG) medchemexpress.com. This binding is a critical step in the process of lipid droplet formation, suggesting that FIT proteins act as scaffolds or channels to facilitate the accumulation of neutral lipids.

The interaction between FIT2 and this compound exhibits specific biochemical characteristics. The binding of [³H]-dioleoyl-rac-glycerol to FIT2 has been shown to follow saturation binding kinetics medchemexpress.com. This indicates that there is a finite number of binding sites for the diacylglycerol on the FIT2 protein. Furthermore, this binding can be competitively displaced by an excess of unlabeled diacylglycerol, confirming the specificity of the interaction medchemexpress.com. These findings are crucial as they support a model where FIT proteins directly engage with the lipid precursors of lipid droplets, thereby regulating the efficiency and capacity of neutral lipid storage.

Interactive Data Table: Binding Characteristics of FIT2 with Diacylglycerol

| Protein | Ligand | Binding Characteristic | Implication |

| FIT2 | [³H]-dioleoyl-rac-glycerol | Direct Binding | Physical interaction is necessary for function. |

| FIT2 | [³H]-dioleoyl-rac-glycerol | Saturation Kinetics | A finite number of binding sites exist on the protein. |

| FIT2 | [³H]-dioleoyl-rac-glycerol | Competitive Displacement | The binding interaction is specific. |

Impact on Cellular Homeostasis and Energy Storage Mechanisms

The signaling functions of this compound, primarily through the activation of PKC, influence a wide array of cellular pathways that contribute to homeostasis. These include the regulation of cell growth, proliferation, and metabolism nih.govnih.govmdpi.com. The precise control of cellular levels of this compound, managed by its synthesis and its conversion to other lipids like phosphatidic acid by DAG kinases, is therefore critical for maintaining cellular health nih.govmdpi.com. Dysregulation of DAG signaling and metabolism has been linked to various metabolic diseases, highlighting the importance of this lipid in maintaining cellular and organismal homeostasis.

Research Applications and Implications in Biomedical Contexts

Utilization as a Molecular Tool for Investigating Cell Signaling

1,2-Dioleoyl-rac-glycerol is widely utilized in cell biology as a potent and specific activator of Protein Kinase C (PKC), a family of enzymes that play a crucial role in a vast array of cellular processes. By binding to the C1 domain of conventional PKC isoforms, it effectively mimics the function of endogenously produced diacylglycerol, a key second messenger. caymanchem.comglpbio.combertin-bioreagent.com This property allows researchers to directly and selectively stimulate PKC-mediated signaling cascades, thereby elucidating their downstream effects.

The application of this compound has been instrumental in deciphering the roles of PKC in:

Gene expression: Investigating the regulation of transcription factors and the subsequent expression of genes involved in cell growth, differentiation, and apoptosis.

Cell proliferation and differentiation: Studying the control of the cell cycle and the commitment of cells to specialized lineages.

Cellular secretion: Examining the release of hormones, neurotransmitters, and other signaling molecules.

Inflammatory responses: Probing the activation of immune cells and the production of inflammatory mediators.

Furthermore, this compound serves as a substrate for diacylglycerol kinases (DGKs), enzymes that phosphorylate DAG to produce phosphatidic acid, another important signaling lipid. caymanchem.combertin-bioreagent.com This allows for the investigation of the interplay between DAG and phosphatidic acid signaling pathways and the regulation of DGK activity.

Key Signaling Proteins and Pathways Investigated Using this compound

| Target Protein/Pathway | Cellular Process | Research Application of this compound |

|---|---|---|

| Protein Kinase C (PKC) | Signal Transduction | Direct activation to study downstream phosphorylation events. |

| Diacylglycerol Kinase (DGK) | Signal Attenuation and Generation of Phosphatidic Acid | Substrate for studying enzyme kinetics and regulation. |

| Ras/Raf/MEK/ERK Pathway | Cell Proliferation and Survival | Investigating PKC-dependent activation of the MAPK cascade. |

| NF-κB Pathway | Inflammation and Immunity | Elucidating the role of PKC in the activation of inflammatory gene expression. |

Application in the Study of Lipid Metabolism Dysregulation

The dysregulation of lipid metabolism is a hallmark of numerous metabolic diseases, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Diacylglycerols, including this compound, are implicated as key players in the molecular mechanisms underlying these conditions.

Elevated intracellular levels of DAG are strongly associated with the development of insulin resistance in peripheral tissues such as the liver and skeletal muscle. In these contexts, DAG-mediated activation of specific PKC isoforms, notably PKCε in the liver and PKCθ in skeletal muscle, can lead to the phosphorylation of the insulin receptor and its downstream substrates. This phosphorylation event impairs insulin signaling, resulting in reduced glucose uptake and utilization.

While much of the research has focused on the general class of diacylglycerols, the use of specific molecules like this compound in experimental models allows for a more controlled investigation of these pathological processes. For instance, researchers can use this compound to induce a state of insulin resistance in cultured cells, providing a model system to test potential therapeutic interventions. A recent study identified 2-oleoylglycerol, a related monoacylglycerol, as a contributor to western diet-induced non-alcoholic steatohepatitis (NASH) in mice, highlighting the importance of specific acyl-glycerol species in metabolic disease. nih.gov

Research Findings on Diacylglycerol's Role in Lipid Metabolism Dysregulation

| Pathology | Key Research Finding | Implication |

|---|---|---|

| Insulin Resistance (Liver) | DAG activates PKCε, which impairs insulin receptor signaling. | Contributes to hyperglycemia and hepatic steatosis. |

| Insulin Resistance (Skeletal Muscle) | DAG activates PKCθ, leading to reduced glucose uptake. | Exacerbates systemic insulin resistance. |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Accumulation of hepatic DAG is a characteristic feature. mdpi.comnih.gov | Contributes to lipotoxicity and inflammation. |

| Non-alcoholic Steatohepatitis (NASH) | 2-oleoylglycerol, a related lipid, promotes liver inflammation and fibrosis. nih.gov | Suggests a role for specific acyl-glycerols in disease progression. |

Insights into Lipid Droplet Homeostasis and Pathophysiology in Health and Disease

Lipid droplets are dynamic cellular organelles responsible for the storage and mobilization of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. nih.govnih.gov They play a central role in cellular energy homeostasis and protect cells from the toxic effects of excess free fatty acids. The biogenesis of lipid droplets is intimately linked to the availability of diacylglycerols.

This compound, as a diacylglycerol, is a direct precursor for the synthesis of TAGs. nih.gov The final step in TAG synthesis is catalyzed by diacylglycerol acyltransferases (DGATs), which esterify a fatty acyl-CoA molecule to DAG. This process is fundamental to the formation and growth of lipid droplets, which bud from the endoplasmic reticulum membrane. nih.govnih.gov

The use of this compound in research allows for the controlled induction of lipid droplet formation in cellular models. mdpi.com This enables scientists to study the molecular machinery involved in lipid droplet biogenesis, maturation, and turnover. Furthermore, it provides a valuable tool to investigate the pathophysiology of diseases characterized by aberrant lipid droplet dynamics, such as:

Obesity: Characterized by an expansion of lipid droplet size and number in adipocytes.

NAFLD: Marked by the excessive accumulation of lipid droplets in hepatocytes (steatosis). semanticscholar.orgmdpi.com

Lipotoxicity: A condition where the accumulation of lipids in non-adipose tissues leads to cellular dysfunction and death. mdpi.com

By manipulating the levels of this compound, researchers can gain insights into how cells sense and respond to lipid overload and how these processes become dysregulated in disease.

Role of Diacylglycerol in Lipid Droplet Dynamics

| Process | Role of Diacylglycerol | Associated Pathologies |

|---|---|---|

| Lipid Droplet Biogenesis | Precursor for triacylglycerol (TAG) synthesis, the main component of the lipid droplet core. nih.gov | Aberrant formation in NAFLD and obesity. |

| Lipid Droplet Growth | Incorporation of newly synthesized TAG from DAG contributes to droplet expansion. | Enlarged lipid droplets in adipocyte hypertrophy. |

| Cellular Lipotoxicity | Excess DAG can have signaling effects, but its conversion to TAG for storage in lipid droplets is a protective mechanism. mdpi.com | Failure of this buffering capacity can lead to cell death. |

Future Research Directions and Translational Perspectives

Elucidation of Uncharted Signaling Pathways and Molecular Partners of 1,2-Dioleoyl-rac-glycerol

While the activation of PKC is the most well-documented signaling function of 1,2-diacylglycerol, emerging evidence suggests its involvement in a broader range of cellular processes. creative-proteomics.com Future research will focus on identifying and characterizing novel molecular partners and signaling pathways that are modulated by this compound.

Key Research Areas:

Non-PKC Effector Proteins: Identifying proteins, other than PKC, that contain DAG-binding domains (like the C1 domain) and characterizing how their function is regulated by this compound. nih.gov

Crosstalk with Other Signaling Pathways: Investigating the interplay between DAG signaling and other major pathways, such as those involving phosphatidic acid (PA), which is produced from DAG by the action of diacylglycerol kinases. nih.govmdpi.com Understanding this balance is crucial as both DAG and PA are potent second messengers. mdpi.com

Subcellular Localization and Function: Exploring how the generation and signaling of this compound at specific subcellular locations (e.g., plasma membrane, Golgi apparatus, endoplasmic reticulum) lead to distinct downstream effects. nih.gov

Potential Molecular Partners Under Investigation

| Partner Class | Potential Function | Research Focus |

| Ras guanyl-releasing proteins (RasGRPs) | Activation of Ras/MAPK signaling | Role in cell proliferation and differentiation |

| Chimaerins | Rac-GTPase regulation | Involvement in cytoskeletal dynamics and cell migration |

| Munc13 isoforms | Synaptic vesicle priming | Regulation of neurotransmitter release |

| Diacylglycerol Kinases (DGKs) | Conversion of DAG to PA | Attenuation of DAG signaling and initiation of PA signaling nih.govmdpi.com |

Development of Novel Analytical Platforms for Comprehensive Diacylglycerol Profiling

A significant challenge in lipidomics is the immense complexity and isomeric diversity of lipids like diacylglycerols. nih.govnih.gov Distinguishing between different regioisomers (e.g., 1,2-DAG vs. 1,3-DAG) and stereoisomers (e.g., sn-1,2-DAG vs. sn-2,3-DAG) is critical, as they possess distinct biological activities. nih.gov Future efforts are directed towards creating more powerful analytical platforms for detailed and accurate DAG profiling.

Emerging Analytical Technologies:

Advanced Mass Spectrometry (MS): Techniques like Multi-dimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL) and Differential Mobility Spectrometry (DMS) are being utilized to better resolve isobaric and isomeric lipid species. nih.gov

Chromatographic Separation: The use of novel column chemistries, such as C30 reversed-phase columns in liquid chromatography (LC), enhances the separation of DAG isomers prior to MS analysis, allowing for more precise identification and quantification. researchgate.net

Software and Data Processing: The development of specialized software, such as Shotgun Lipidomics Assistant (SLA), is crucial for processing the complex datasets generated by these advanced analytical techniques and for annotating multidimensional lipidomic data. nih.gov

Investigating the Therapeutic Potential of Modulating this compound Metabolism or Signaling

Given the central role of DAGs in signaling pathways that govern cell proliferation, inflammation, and metabolism, modulating their levels or downstream effects holds significant therapeutic promise for a range of diseases. creative-proteomics.commdpi.com

Targeting Diacylglycerol Kinases (DGKs): DGKs convert DAG to PA, thereby terminating DAG-mediated signals. nih.govmdpi.com Dysregulation of DGK activity has been linked to cancer and metabolic disorders. mdpi.com Developing specific inhibitors or activators for DGK isoforms is a promising strategy to restore balanced lipid signaling in pathological conditions. nih.govmdpi.com

Synthetic DAG Analogs: Research into synthetic DAGs, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has shown potential therapeutic effects. Studies have demonstrated its efficacy in animal models of atopic dermatitis by modulating immune responses, including reducing the infiltration of eosinophils and downregulating Immunoglobulin E (IgE), Interleukin-4 (IL-4), and Interleukin-13 (IL-13). nih.gov PLAG has also been shown to possess immunomodulatory functions that could be beneficial in immunological disorders. nih.gov

Potential Therapeutic Applications

| Disease Area | Therapeutic Strategy | Mechanism of Action |

| Cancer | DGK inhibition | Enhancing DAG levels to promote anti-tumor immune responses |

| Inflammatory Disorders | Synthetic DAG analogs (e.g., PLAG) | Modulating immune cell infiltration and cytokine production nih.govnih.gov |

| Metabolic Syndrome | Modulation of DAG metabolism | Regulating insulin signaling pathways and lipid storage |

| Neurological Disorders | Targeting DAG-effector proteins | Normalizing synaptic transmission and neuronal function |

Advanced Studies on the Role of Stereoisomers in Biological Specificity and Function

The term "1,2-diacylglycerol" can refer to different stereoisomers, and it is increasingly clear that the stereochemical structure of DAG is a critical determinant of its biological function. nih.gov Only one specific isoform, sn-1,2-diacylglycerol, is recognized as the key signaling molecule that activates effectors like PKC. nih.gov

Future research must move beyond treating DAG as a single entity and focus on the specific roles of its isomers. This requires advanced analytical methods capable of separating these isomers and cellular studies designed to probe their unique interactions and metabolic fates. It has been shown that various lipid-modifying enzymes can generate and discriminate between different DAG isoforms, highlighting that the specific stereoisomer dictates its physiological role and metabolic pathway. nih.gov For instance, the chirality and specificity of diacylglycerol kinases are subjects of ongoing investigation, with studies showing how different isomers are phosphorylated. caymanchem.comcaymanchem.com

Integration with Multi-Omics Data for Systems-Level Understanding of Lipid Signaling

To fully comprehend the complex role of this compound, lipidomics data must be integrated with other "omics" datasets, including genomics, transcriptomics, and proteomics. nih.gov This systems biology approach allows for a holistic view of how changes in lipid profiles are connected to broader alterations in gene expression, protein levels, and metabolic pathways. nih.gov

By combining comprehensive DAG profiling with these other datasets, researchers can:

Identify genetic variations that influence DAG metabolism.

Correlate specific DAG signatures with changes in the expression of signaling-related genes.

Build comprehensive models of signaling networks to understand how perturbations in DAG levels ripple through the entire cellular system.

Computational tools and databases like Ingenuity Pathway Analysis (IPA) are essential for integrating these complex, large-scale datasets to elucidate the intricate roles of lipid signaling in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 1,2-Dioleoyl-rac-glycerol to ensure structural integrity?

- Synthesis typically involves enzymatic or chemical esterification of glycerol with oleic acid. To minimize isomerization (e.g., sn-1/sn-2 positional shifts), use low-temperature enzymatic catalysis with immobilized lipases and monitor reaction progress via thin-layer chromatography (TLC) . Purification via silica gel chromatography with a hexane:ethyl acetate gradient (95:5 to 70:30) ensures removal of monoacylglycerol contaminants. Post-synthesis, store under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Q. How can researchers quantify this compound in complex lipid mixtures?

- Use stable isotope-labeled internal standards (e.g., this compound-¹³C₃) for accurate quantification via GC- or LC-MS. For LC-MS, employ a C18 column with mobile phases of 10 mM ammonium acetate in water (A) and 10 mM ammonium acetate in isopropanol:acetonitrile (90:10) (B). Monitor transitions at m/z 621.5 → 341.2 (analyte) and m/z 624.5 → 344.2 (internal standard) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- While classified as non-hazardous under GHS, standard lipid-handling precautions apply:

- Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Avoid inhalation of aerosols by working in a fume hood.

- Store away from strong oxidizers (e.g., H₂O₂) to prevent unintended reactions .

Advanced Research Questions

Q. How does this compound influence lipid-protein interactions in membrane models, and how can these effects be experimentally validated?

- The compound modulates membrane fluidity and protein kinase C (PKC) activation due to its diacylglycerol (DAG) structure. To study this:

- Prepare lipid bilayers with varying DAG concentrations (0–10 mol%) using POPC as a base.

- Measure PKC activity via fluorescence assays (e.g., substrate phosphorylation with FITC-labeled peptides) .

- Validate membrane fluidity changes using Laurdan generalized polarization (GP) assays .

Q. What experimental designs address contradictions in reported PKC activation efficacy of this compound across studies?

- Discrepancies often arise from differences in lipid purity, assay conditions, or cell types. Mitigate these by:

- Validating lipid purity via NMR or HPLC (>98%).

- Standardizing assay buffers (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂).

- Using PKC isoforms (e.g., PKCα vs. PKCδ) from the same source (e.g., recombinant human proteins) .

Q. How can researchers analyze the phase behavior of this compound in mixed lipid systems?

- Use differential scanning calorimetry (DSC) to monitor thermotropic phase transitions. For example:

- Prepare binary mixtures with POP (1-palmitoyl-2-oleoyl-phosphatidylcholine) at molar ratios (1:1 to 1:4).

- Analyze heating/cooling curves (1°C/min) to identify eutectic points or molecular compound formation.

- Complement with synchrotron X-ray diffraction (XRD) to resolve lamellar spacing and subcell packing .

Q. What strategies resolve discrepancies in the oxidative stability of this compound across kinetic studies?

- Conflicting data on oxidation rates may stem from radical initiator concentrations or solvent polarity. Standardize protocols by:

- Using AIBN (2,2′-azobisisobutyronitrile) at 0.1–1.0 mM in toluene or ethanol.

- Monitor lipid peroxidation via conjugated diene formation (UV absorbance at 234 nm) or thiobarbituric acid-reactive substances (TBARS) .

Key Considerations for Experimental Design

- Purity Validation : Always confirm via NMR (¹H, ¹³C) or mass spectrometry, as impurities >2% can skew enzymatic assays .

- Isomerization Control : Avoid prolonged storage in solution; lyophilize and store at -80°C for long-term stability .

- Biological Relevance : Use physiological DAG concentrations (1–5 μM) in cell-based assays to avoid non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.